molecular formula C10H14F2O2 B8613438 Ethyl 2-(4,4-difluorocyclohexylidene)acetate

Ethyl 2-(4,4-difluorocyclohexylidene)acetate

Cat. No. B8613438
M. Wt: 204.21 g/mol
InChI Key: MXJYGVYMVDFESU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(4,4-difluorocyclohexylidene)acetate is a useful research compound. Its molecular formula is C10H14F2O2 and its molecular weight is 204.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 2-(4,4-difluorocyclohexylidene)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2-(4,4-difluorocyclohexylidene)acetate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C10H14F2O2

Molecular Weight

204.21 g/mol

IUPAC Name

ethyl 2-(4,4-difluorocyclohexylidene)acetate

InChI

InChI=1S/C10H14F2O2/c1-2-14-9(13)7-8-3-5-10(11,12)6-4-8/h7H,2-6H2,1H3

InChI Key

MXJYGVYMVDFESU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C=C1CCC(CC1)(F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 4,4-difluorocyclohexan-1-one (1.0 g, 7.46 mmol, 1.00 equiv) and (carbethoxymethylene)triphenylphosphorane (3.9 g, 24.05 mmol, 1.50 equiv) in THF (20 mL) was stirred under argon overnight at 65° C. After cooling to ambient temperature, the mixture was concentrated under reduced pressure and the crude residue was purified using flash column chromatography (silica gel, EtOAc/petroleum ether (1:10)) to yield 1.5 g (97%) of a colorless oil. 1H-NMR (400 MHz, CDCl3): δ ppm 5.75 (s, 1H), 4.18 (m, 2H), 3.06 (t, J=6.8 Hz, 2H), 2.34 (t, J=6.8 Hz, 2H), 2.11-1.99 (m, 4H), 1.33-1.26 (m, 3H).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
3.9 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Yield
97%

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